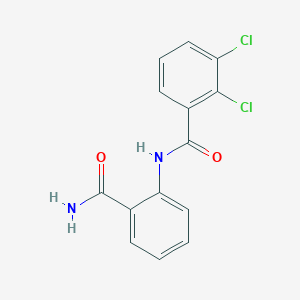

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of substituted urea herbicides and was first introduced in the 1950s. Diuron is an effective herbicide that is used in various crops, including cotton, sugarcane, citrus, and grapes. It is also used in non-crop areas such as railways, roadsides, and industrial sites.

作用机制

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the generation of reactive oxygen species, which can damage the plant's cell membranes and ultimately lead to its death.

Biochemical and Physiological Effects:

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide has been shown to have a range of biochemical and physiological effects on plants. It can inhibit the activity of several enzymes involved in plant metabolism, including nitrate reductase and glutamine synthetase. It can also disrupt the balance of hormones in the plant, leading to stunted growth and reduced yield.

实验室实验的优点和局限性

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide is a widely used herbicide that has been extensively studied in the laboratory. Its well-characterized mechanism of action and its availability in commercial formulations make it a useful tool for studying plant physiology and biochemistry. However, its persistence in the environment and potential impact on non-target organisms must be taken into consideration when designing experiments.

未来方向

There are several areas of research that could benefit from further study of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide. These include:

1. Developing more efficient and environmentally friendly synthesis methods for N-(2-carbamoylphenyl)-2,3-dichlorobenzamide.

2. Studying the impact of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide on the soil microbiome and its potential as a soil health promoter.

3. Investigating the potential of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide as a tool for studying the interaction between plants and their environment.

4. Developing new formulations of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide that are more effective and have less impact on non-target organisms.

5. Studying the potential of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide as a tool for weed control in organic agriculture.

In conclusion, N-(2-carbamoylphenyl)-2,3-dichlorobenzamide is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its well-characterized mechanism of action and availability in commercial formulations make it a useful tool for studying plant physiology and biochemistry. However, its persistence in the environment and potential impact on non-target organisms must be taken into consideration when designing experiments. Further research is needed to develop more efficient and environmentally friendly synthesis methods for N-(2-carbamoylphenyl)-2,3-dichlorobenzamide and to investigate its potential as a soil health promoter and tool for studying the interaction between plants and their environment.

合成方法

The synthesis of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide involves the reaction between 2,3-dichlorobenzoic acid and N,N-dimethylurea in the presence of a catalyst. The reaction produces N-(2-carbamoylphenyl)-2,3-dichlorobenzamide as a white crystalline solid with a melting point of 158-159°C. The yield of N-(2-carbamoylphenyl)-2,3-dichlorobenzamide is typically around 70-80%.

科学研究应用

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide has been extensively studied for its herbicidal properties and its impact on the environment. Several studies have reported that N-(2-carbamoylphenyl)-2,3-dichlorobenzamide can persist in the soil for several months and can leach into groundwater, which can have adverse effects on aquatic life. However, N-(2-carbamoylphenyl)-2,3-dichlorobenzamide has also been shown to have beneficial effects on the soil microbiome and can improve soil health.

属性

分子式 |

C14H10Cl2N2O2 |

|---|---|

分子量 |

309.1 g/mol |

IUPAC 名称 |

N-(2-carbamoylphenyl)-2,3-dichlorobenzamide |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-10-6-3-5-9(12(10)16)14(20)18-11-7-2-1-4-8(11)13(17)19/h1-7H,(H2,17,19)(H,18,20) |

InChI 键 |

YQJSTAMXTHKMFX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C(=CC=C2)Cl)Cl |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C(=CC=C2)Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)

![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)

![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)

![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)

![2-[(4-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244835.png)

![2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244836.png)

![N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B244843.png)

![N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B244844.png)

![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B244845.png)

![2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244846.png)

![2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244847.png)

![2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244848.png)

![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B244849.png)

![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide](/img/structure/B244852.png)